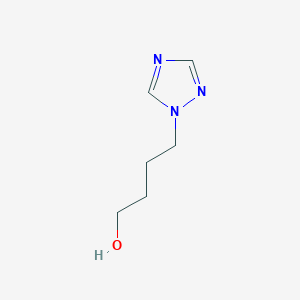

4-(1H-1,2,4-Triazol-1-yl)butan-1-ol

描述

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c10-4-2-1-3-9-6-7-5-8-9/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOLRTKCXVTIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Table 1: Structural Comparison of Triazole Derivatives

Physicochemical Properties

- Solubility and Polarity : The hydroxyl group in this compound likely increases water solubility compared to analogs like 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (mp 148.5–149.5°C, highly crystalline) . However, brominated derivatives (e.g., 4-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol) exhibit higher density (1.68 g/cm³) and boiling points (368°C) due to increased molecular mass and halogen interactions .

- Acidity: The predicted pKa of 15.02 for 4-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol suggests weak acidity, comparable to other alcohols, but lower than phenolic triazole derivatives .

准备方法

Hydrazine and Formamide Route

A widely used industrial method for synthesizing 1H-1,2,4-triazole involves the reaction of hydrazine hydrate with formamide or formic acid esters under controlled temperature and pressure conditions. This method is characterized by:

- Sequential addition of methyl formate (or other formate esters), hydrazine hydrate (typically 85% concentration), and an ammonium salt (e.g., ammonium chloride) into a sealed autoclave.

- Gradual heating to around 120–130 °C with stirring under pressure.

- After reaction completion, gradual cooling and venting to remove by-products such as methanol.

- Refluxing the resulting emulsion in ethanol, followed by filtration and crystallization to isolate pure 1H-1,2,4-triazole.

This process yields high purity triazole with good recovery (up to 90% hydrazine hydrate utilization), and is scalable for industrial production with moderate energy consumption and manageable waste disposal.

Alternative High-Pressure Synthesis

Another method involves the reaction of bishydrazide with liquefied ammonia at elevated temperatures (~200 °C) and high pressure for extended periods (24 h), producing triazole with yields of 70–80%. This method avoids corrosive formic acid but requires specialized high-pressure equipment.

Alkylation of 1,2,4-Triazole to Form 4-(1H-1,2,4-Triazol-1-yl)butan-1-ol

N1-Alkylation Using Halobutanol Derivatives

The most direct method to prepare this compound is through nucleophilic substitution of 1H-1,2,4-triazole at the N1 position with a suitable halogenated butanol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- A base such as sodium methoxide or potassium carbonate is employed to deprotonate the triazole nitrogen, increasing nucleophilicity.

- The alkyl halide is added, and the mixture is heated (50–130 °C) for several hours (2–24 h) until completion.

- The product is isolated by solvent evaporation, extraction, and purification via column chromatography or recrystallization.

This method offers regioselective N1 substitution, yielding the desired compound without significant formation of N4-alkylated isomers.

Use of 4-Amino-1,2,4-Triazole Precursors

In some processes, 4-amino-1,2,4-triazole derivatives are used to prevent undesired alkylation at the 4-position, ensuring selectivity for N1 alkylation. This approach is particularly useful when synthesizing related compounds with complex substitution patterns.

Alternative Synthetic Routes and Considerations

Cyclization of Precursors

Some synthetic routes involve cyclization of hydrazine derivatives with appropriate carbonyl compounds or formamides to form the triazole ring directly on a butanol backbone. These methods may involve microwave irradiation or catalytic oxidative aromatization to improve yield and reaction times.

Catalytic Arylation and Alkylation

Copper-catalyzed arylation and alkylation reactions have been reported for 1,2,4-triazoles, allowing for regioselective substitution at the N1 position. These methods provide high functional group tolerance and can be adapted for the introduction of the butanol side chain.

Summary Table of Preparation Methods

Detailed Research Findings

The use of 4-amino-1,2,4-triazole as a precursor blocks alkylation at the 4-position, increasing selectivity for N1 substitution, which is critical for obtaining pure this compound without isomeric impurities.

The hydrazine hydrate and formate ester method is preferred industrially due to its simplicity, relatively low energy consumption, and manageable waste products. The process involves careful temperature control to optimize yield and purity.

Alkylation reactions in polar aprotic solvents with bases such as sodium methoxide facilitate the formation of the N1-substituted product. Reaction temperature and time are critical parameters to avoid side reactions and ensure high conversion.

Copper-catalyzed methods offer an alternative with mild conditions and good functional group compatibility, though they are more commonly applied in arylation than in simple alkylation.

常见问题

Q. What synthetic methodologies are recommended for preparing 4-(1H-1,2,4-Triazol-1-yl)butan-1-ol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 1H-1,2,4-triazole reacts with 4-bromo-butan-1-ol under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Catalytic bases like K₂CO₃ or NaOH enhance reactivity. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Verify triazole proton signals (δ ~7.8–8.5 ppm) and butanol chain peaks (δ ~3.6 ppm for -CH₂OH).

- FT-IR : Confirm hydroxyl (-OH stretch ~3200–3500 cm⁻¹) and triazole ring vibrations (C=N ~1600 cm⁻¹).

- Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]+ should align with theoretical mass (~171.2 g/mol).

- HPLC : Purity >95% using a C18 column (mobile phase: water/acetonitrile gradient). Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. How to design experiments assessing antifungal activity of this compound against resistant pathogens?

- Methodological Answer :

- In vitro microdilution assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus using CLSI guidelines (M27/M38). Include positive controls (e.g., fluconazole) and negative controls (DMSO vehicle).

- Mechanistic studies : Evaluate ergosterol biosynthesis inhibition via GC-MS analysis of fungal sterols post-treatment. Compare with known triazole antifungals (e.g., triadimefon) to identify structure-activity relationships .

Q. What strategies address contradictions in cytotoxicity data across cancer cell lines?

- Methodological Answer :

- Multi-assay validation : Use MTT, clonogenic, and apoptosis assays (Annexin V/PI staining) to confirm activity.

- Cell-line specificity : Profile metabolic pathways (e.g., CYP450 expression) in divergent cell lines (e.g., MCF-7 vs. MDA-MB-231) via qPCR.

- Target validation : Apply siRNA knockdown of suspected targets (e.g., aromatase for hormone-sensitive cancers) to confirm on-mechanism effects .

Q. How to investigate the compound’s potential in coordination polymer synthesis?

- Methodological Answer :

- Solvothermal synthesis : React this compound with Cd(II) or Cu(II) salts in DMF/water (1:1) at 120°C for 48 hours.

- Characterization : Use single-crystal X-ray diffraction to determine 3D frameworks. Analyze thermal stability via TGA (decomposition ~250–300°C) and porosity via BET surface area measurements. Compare with analogous triazole-carboxylate polymers for structural insights .

Q. How can computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP199A4). Prioritize hydrogen bonding (triazole N atoms) and hydrophobic contacts (butanol chain).

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with in vitro enzyme inhibition assays (IC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。